2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactionsThe final step involves the formation of the acetic acid moiety through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine, cyano, and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 2-Cyano-4-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid is unique due to the simultaneous presence of bromine, cyano, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-6(10(12,13)14)1-5(4-15)7(8)3-9(16)17/h1-2H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSPQYNZRYARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)CC(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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